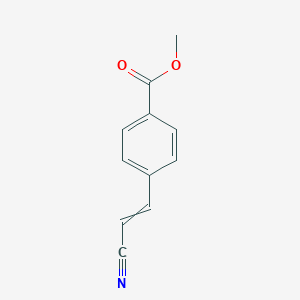
Methyl 2-amino-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate typically involves the reaction of appropriate thiazole derivatives with methylating agents under controlled conditions. One common method involves the use of thiourea and α-haloketones, followed by cyclization and subsequent methylation . The reaction conditions often require specific temperatures and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Methyl 2-amino-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as 2-aminothiazole, 2-amino-5-methylthiazole, and various substituted thiazoles .
Uniqueness
Methyl 2-amino-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl and carboxylate groups allow for diverse chemical modifications and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C6H8N2O3S |
|---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
methyl 2-amino-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C6H8N2O3S/c1-11-5(10)4-3(2-9)8-6(7)12-4/h9H,2H2,1H3,(H2,7,8) |
InChI Key |
XDZUHQWCEHXXAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B8735846.png)






![6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B8735909.png)






